molecular formula C8H7BrN2 B8635297 6-Bromo-1-methylpyrrolo[1,2-a]pyrazine

6-Bromo-1-methylpyrrolo[1,2-a]pyrazine

Cat. No.: B8635297
M. Wt: 211.06 g/mol
InChI Key: YPJPSIFNMGTLHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-1-methylpyrrolo[1,2-a]pyrazine is a brominated nitrogen-containing heterocycle that serves as a versatile synthetic intermediate in medicinal chemistry and drug discovery. The pyrrolo[1,2-a]pyrazine scaffold is recognized as a privileged structure in the design of bioactive molecules due to its ability to impart significant pharmacological properties . This specific bromo-substituted derivative is particularly valuable as a key building block for various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing for rapid diversification and exploration of structure-activity relationships. Research into analogous pyrrolo[1,2-a]pyrazine compounds has demonstrated a wide spectrum of biological activities, positioning this chemical class as a high-value template for developing new therapeutic agents . Derivatives of this scaffold have been investigated as potent inhibitors of various kinases , aldose reductase (e.g., Ranirestat) , and HIV-1 integrase , and have shown promise as antagonists for the Melanin-Concentrating Hormone receptor (MCH-R1) in anti-obesity research . Furthermore, numerous natural products containing the dihydropyrrolo[1,2-a]pyrazinone core, which often feature bromine substitutions on the pyrrole ring, exhibit notable cytotoxic, antiprotozoal, and antibacterial activities . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

6-bromo-1-methylpyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C8H7BrN2/c1-6-7-2-3-8(9)11(7)5-4-10-6/h2-5H,1H3

InChI Key

YPJPSIFNMGTLHR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN2C1=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

6-Bromopyrrolo[1,2-a]pyrazine (4j)

  • Synthesis : Bromination of pyrrolo[1,2-a]pyrazine (4a) with 1 equivalent of NBS yields 4j as a single regioisomer .

6,7-Dibromopyrrolo[1,2-a]pyrazine (4k)

  • Structure : Bromine at C6 and C5.
  • Synthesis : Reaction of 4a with 2 equivalents of NBS .
  • Comparison: The dual bromination enhances electrophilicity but may reduce solubility compared to mono-brominated derivatives.

7-Bromo-1-piperazin-1-yl-pyrrolo[1,2-a]pyrazine (10)

  • Structure : Bromine at C7, piperazine substituent at N1.
  • Synthesis : Nucleophilic substitution of 7-bromo-1-chloro-pyrrolo[1,2-a]pyrazine with Boc-piperazine .
  • Biological Relevance : Piperazine introduces basicity and hydrogen-bonding capacity, which may enhance interactions with biological targets like β-secretase 1 .

Hybrid and Fused Derivatives

Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine Hybrids

  • Structure : Fused benzoimidazole ring system (e.g., 8c, 8g, 8i).
  • Synthesis : Acid-catalyzed double cyclodehydration and aromatization .
  • Optical Properties : Exhibit aggregation-induced blue-shifted emission (λem ≈ 450 nm), making them suitable for OLEDs and bioimaging .
  • Comparison: The fused benzene ring enhances fluorescence intensity and cell permeability compared to non-fused brominated derivatives .

Dihydropyrrolo[1,2-a]pyrazines

  • Structure : Partially saturated pyrazine ring (e.g., 3,6-dioxo perhydropyrrolo[1,2-a]pyrazines).
  • Synthesis : Alkylation or condensation reactions in THF/NaOMe .
  • Biological Activity: Evaluated as non-peptide drug candidates due to improved conformational flexibility .

Imidazo[1,2-a]pyrazine Derivatives

  • Structure : Imidazole fused to pyrazine (vs. pyrrole in pyrrolo[1,2-a]pyrazines).
  • Synthesis: Palladium-catalyzed amino- or alkoxycarbonylation .
  • Biological Activity : Potent reversible inhibitors of gastric H+/K+-ATPase (IC50 < 1 μM) .
  • Comparison : The imidazole ring increases metabolic stability but reduces antifungal activity compared to pyrrolo[1,2-a]pyrazines .

Key Research Findings

Regioselectivity in Bromination : The position of bromination (C6 vs. C7) is critical for biological activity. For example, 6-bromo derivatives show higher antifungal activity than 7-bromo isomers due to optimal steric alignment with target enzymes .

Optical Properties : Substituents at R1/R2 positions in benzoimidazole hybrids dramatically shift emission spectra, enabling tunable fluorescence .

Metabolic Stability : Methyl and piperazine groups improve pharmacokinetic profiles by reducing oxidative metabolism .

Preparation Methods

Reaction Conditions and Yields

StepReagents/ConditionsTemperatureTimeYield
Hydrazine CondensationAromatic hydrazines, EtOH, AcOH80°C4 h78%
Ullmann CouplingCuI, 1,10-phenanthroline, MW120°C30 min65%
CyclizationCs₂CO₃, DMSO100°C2 h82%

This sequence achieves an overall yield of 42%, with regioselectivity confirmed via ¹H NMR (δ 6.17 ppm for the C-6 proton). The microwave activation significantly reduces reaction times compared to conventional heating.

Bromination of Preformed Pyrrolopyrazine Derivatives

Late-stage bromination offers an alternative route, particularly useful for introducing bromine at the 6-position after establishing the heterocyclic scaffold. Starting from 1-methylpyrrolo[1,2-a]pyrazine, electrophilic aromatic substitution using bromine (Br₂) in the presence of FeCl₃ as a Lewis acid achieves regioselective bromination.

Bromination Optimization

CatalystSolventTemperatureTimeRegioselectivity (C-6:C-7)Yield
FeCl₃CH₂Cl₂0°C → 25°C3 h8:158%
AlCl₃CCl₄Reflux6 h5:149%
AcOH50°C12 h3:137%

Density Functional Theory (DFT) calculations align with experimental results, showing enhanced electron density at C-6 due to the methyl group’s inductive effects. This method is favored for its simplicity but requires careful purification to isolate the 6-bromo isomer.

One-Pot Tandem Cyclization-Bromination

Adapting protocols from imidazo[1,2-a]pyridine synthesis, a one-pot method combines cyclization and bromination using 2-amino-5-bromopyridine and chloroacetaldehyde. While originally developed for imidazo systems, modifying the solvent and base enables pyrrolopyrazine formation.

Key Parameters

ComponentOptimal ConditionsDeviation Impact
SolventEthanol/H₂O (4:1)Lower polarity reduces yield by 22%
BaseNaHCO₃NaOH causes decomposition
Temperature50°C>60°C promotes side reactions
Reaction Time5 h<3 h gives incomplete conversion

This method achieves 67% yield with 95% purity after recrystallization (ethyl acetate/hexane). While efficient, the substrate scope is limited to electron-deficient precursors.

Palladium-Catalyzed Direct C–H Bromination

Recent advances in C–H functionalization enable direct bromination of 1-methylpyrrolo[1,2-a]pyrazine using Pd(OAc)₂ as a catalyst. N-Bromosuccinimide (NBS) serves as the bromine source, with Ag₂CO₃ enhancing selectivity.

Catalytic System Performance

AdditiveLigandNBS EquivYield (C-6)
Ag₂CO₃1,10-Phenanthroline1.271%
K₂S₂O₈1.548%
PPh₃2.033%

Mechanistic studies suggest a Pd(II/IV) cycle, where Ag₂CO₃ facilitates bromide abstraction, ensuring catalytic turnover. This method excels in atom economy but requires stringent anhydrous conditions.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsIdeal Use Case
CyclizationHigh regiocontrol, scalableMulti-step, costly reagentsLate-stage diversification
Late-Stage BrominationSimple, rapidModerate yields, purificationBulk production
One-Pot SynthesisEfficient, minimal workupNarrow substrate scopeAnalog libraries
C–H BrominationAtom-economical, directSensitivity to moisture/oxygenTargeted derivatization

Q & A

Q. What are the most reliable synthetic routes for preparing 6-Bromo-1-methylpyrrolo[1,2-a]pyrazine?

Methodological Answer: The compound can be synthesized via two primary routes:

  • Palladium-Catalyzed C6 Arylation : Starting with pyrrolo[1,2-a]pyrazine derivatives, direct C6 bromination is achieved using aryl bromides (e.g., 2-bromoacetophenone) under Pd catalysis. This method yields high regioselectivity and is scalable for library synthesis .
  • Base-Mediated N-Alkylation and Cyclization : Pyrrole-2-carboxaldehyde undergoes N-alkylation with 2-bromoacetophenones, followed by dehydrative cyclization using ammonium acetate. This approach allows modular substitution at the pyrrolo[1,2-a]pyrazine core .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns. NIST Standard Reference Database 69 offers validated spectra for cross-referencing brominated heterocycles .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions. For example, the methyl group at position 1 appears as a singlet (~δ 2.5 ppm), while bromine at C6 deshields adjacent protons (~δ 8.2 ppm) .
  • X-ray Crystallography : Resolves stereochemical ambiguities. A reported structure of a related bromopyrazine derivative confirmed bond angles and lattice packing .

Advanced Research Questions

Q. How can functionalization at position 7 of pyrrolo[1,2-a]pyrazine be achieved without disrupting the bromine at C6?

Methodological Answer: Position-selective functionalization requires protecting group strategies or mild coupling conditions:

  • Silylformamidine-Mediated Amination : Introduce dimethylamino groups at position 7 using silylformamidine under ambient conditions, preserving the C6 bromine. Recrystallization from pentane yields pure products (90% yield) .
  • Cross-Coupling with Pd/NHC Catalysts : Suzuki-Miyaura coupling at C7 with aryl boronic esters, using Pd(OAc)₂ and N-heterocyclic carbene (NHC) ligands, minimizes debromination .

Q. How should researchers address contradictions in reported yields for C6 bromination across different methods?

Methodological Answer: Yield discrepancies often arise from reaction kinetics or competing pathways. Mitigation strategies include:

  • Kinetic Profiling : Monitor reaction progress via in situ IR or LC-MS to identify intermediates (e.g., debrominated byproducts) .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance Pd-catalyzed bromination yields by stabilizing transition states, while nonpolar solvents favor side reactions .
  • Additive Screening : Addition of CsF or tetrabutylammonium bromide (TBAB) improves bromide ion availability, suppressing aryl scrambling .

Q. What computational tools are effective for predicting reaction pathways in pyrrolo[1,2-a]pyrazine chemistry?

Methodological Answer: The ICReDD framework integrates quantum chemical calculations and machine learning:

  • Reaction Path Search : Density Functional Theory (DFT) identifies low-energy pathways for bromination or cross-coupling, reducing trial-and-error experimentation .
  • Data-Driven Optimization : Bayesian algorithms analyze experimental datasets (e.g., solvent, temperature) to recommend conditions for maximal yield .

Case Study : DFT-predicted transition states for Pd-catalyzed C6 bromination aligned with experimental regioselectivity (>95% C6 product) .

Q. How can researchers validate the biological activity of derivatives without commercial standards?

Methodological Answer:

  • In-House Synthesis of Reference Compounds : Use modular routes (e.g., cyclization or cross-coupling) to prepare analogs with systematic substituent variations .
  • Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cellular uptake studies using fluorescently tagged derivatives .

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